(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential
Preparation Methods
The synthesis of (6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also has potential anticancer properties.
Quinoline: A basic structure that serves as a precursor for many biologically active compounds.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and pyrrolidine groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
[6-fluoro-4-(4-fluoro-2-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c1-13-10-14(22)4-6-18(13)25-20-16-11-15(23)5-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWKWDXPOSTSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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